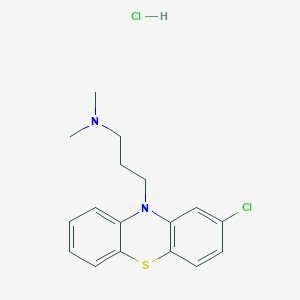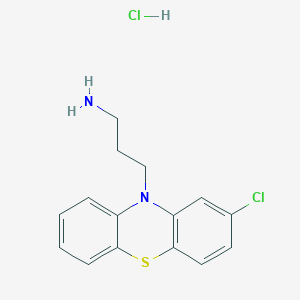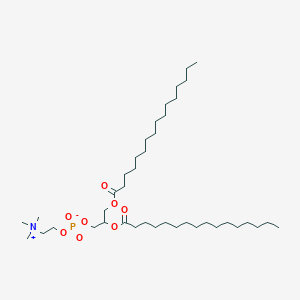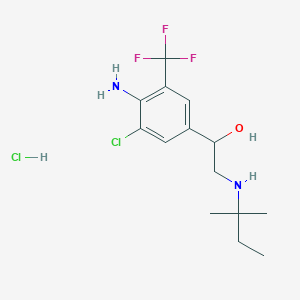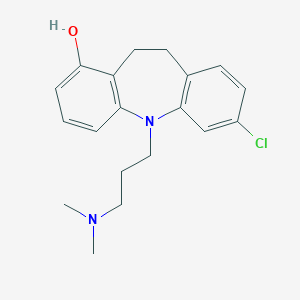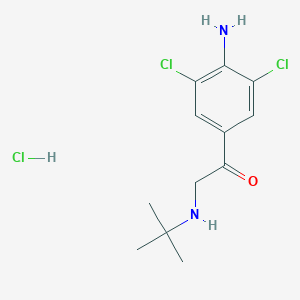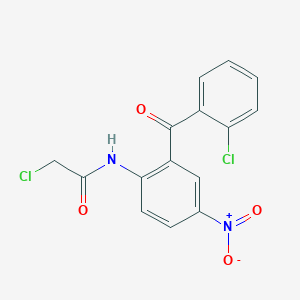
2,6-Dichloro-N-phenylaniline
Descripción general
Descripción
2,6-Diclorodifenilamina es un compuesto orgánico con la fórmula molecular C12H9Cl2N. Es un derivado de la difenilamina, donde dos átomos de cloro se sustituyen en las posiciones 2 y 6 del anillo fenilo. Este compuesto es conocido por sus aplicaciones en diversos campos, incluidos los farmacéuticos y la investigación química.
Aplicaciones Científicas De Investigación
2,6-Diclorodifenilamina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de varios compuestos orgánicos.
Industria: El compuesto se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de la 2,6-diclorodifenilamina implica su interacción con objetivos moleculares específicos. Como análogo del diclofenaco, actúa como un inhibidor de la ciclooxigenasa (COX), bloqueando la actividad de la enzima y reduciendo la inflamación . La actividad anti-Candida albicans del compuesto se atribuye a su capacidad para interrumpir la membrana celular del hongo, lo que lleva a la muerte celular .
Compuestos similares:
Diclofenaco: Un fármaco antiinflamatorio no esteroideo conocido con propiedades inhibitorias de COX similares.
2,6-Dicloroanilina: Otro derivado clorado de la anilina con diferentes propiedades químicas y aplicaciones.
Singularidad: 2,6-Diclorodifenilamina es única debido a su doble sustitución de cloro, que imparte propiedades químicas y biológicas distintas. Su capacidad para actuar tanto como agente antiinflamatorio como compuesto anti-Candida albicans lo diferencia de otros compuestos similares .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2,6-Dichloro-N-phenylaniline has been found to have anti-Candida albicans activity . It acts as a COX inhibitor, with IC50s of 4 and 1.3 nM for human COX-1 and COX-2 in CHO cells . This suggests that it interacts with the COX enzymes, inhibiting their activity and thereby exerting its anti-inflammatory effects.
Cellular Effects
Given its role as a COX inhibitor, it is likely to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of the COX enzymes . This inhibition can lead to changes in gene expression and cellular signaling pathways, contributing to its anti-inflammatory and anti-Candida albicans activities .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 2,6-diclorodifenilamina generalmente implica la acilación de la fenilamina con cloruro de cloroacetilo en un solvente de tolueno. La reacción se lleva a cabo a temperaturas que van de 25°C a 60°C, seguida de calentamiento a 88-90°C durante varias horas . Otro método implica el uso de 2,6-diclorofenol y anilina en presencia de un catalizador de transferencia de fase como el bromuro de tetradeciltrimetilamonio .
Métodos de producción industrial: Los métodos de producción industrial a menudo involucran el uso de bases fuertes como el hidróxido de sodio o el hidróxido de potasio para facilitar las reacciones de reordenamiento. El proceso está optimizado para un alto rendimiento y un bajo impacto ambiental, con condiciones de reacción cuidadosamente controladas para garantizar la pureza del producto .
Análisis De Reacciones Químicas
Tipos de reacciones: 2,6-Diclorodifenilamina experimenta varias reacciones químicas, que incluyen:
Reacciones de sustitución: Los átomos de cloro se pueden sustituir con otros grupos funcionales en condiciones apropiadas.
Oxidación y reducción: El compuesto puede ser oxidado o reducido, aunque se requieren condiciones y reactivos específicos para estas transformaciones.
Reactivos y condiciones comunes:
Sustitución: Los reactivos como el hidróxido de sodio o el carbonato de potasio se utilizan comúnmente.
Oxidación: Se pueden emplear agentes oxidantes fuertes como el permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores como el hidruro de aluminio y litio.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados de 2,6-diclorodifenilamina con diferentes grupos funcionales .
Propiedades
IUPAC Name |
2,6-dichloro-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUUZPLYVVQTKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90165213 | |
| Record name | 2,6-Dichloro-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90165213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15307-93-4 | |
| Record name | 2,6-Dichloro-N-phenylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15307-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-N-phenylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015307934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dichloro-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90165213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichloro-N-phenylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.756 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DICHLORO-N-PHENYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5D4MZM3NW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

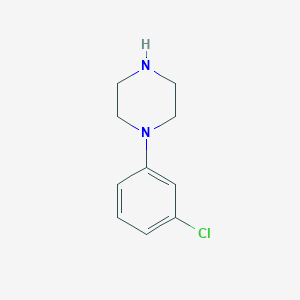

![N'-[3-(2-chlorophenothiazin-10-yl)propyl]-N,N,N'-trimethylpropane-1,3-diamine](/img/structure/B195713.png)
